molecular formula C11H23ClN2O3 B15360352 tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride

Numéro de catalogue: B15360352
Poids moléculaire: 266.76 g/mol
Clé InChI: OYUWYJXZXFJURA-VTLYIQCISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate; hydrochloride is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 5-position and a tert-butoxycarbonyl (Boc)-protected N-methylamine at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules (e.g., protease inhibitors or receptor agonists) . Its stereochemistry (3R,5R) is critical for binding specificity in target enzymes or receptors.

Propriétés

Formule moléculaire

C11H23ClN2O3

Poids moléculaire

266.76 g/mol

Nom IUPAC

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1

Clé InChI

OYUWYJXZXFJURA-VTLYIQCISA-N

SMILES isomérique

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](NC1)CO.Cl

SMILES canonique

CC(C)(C)OC(=O)N(C)C1CC(NC1)CO.Cl

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Features Synthesis Method Stability/Solubility Applications
tert-Butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate; HCl - Chiral (3R,5R) pyrrolidine
- Boc-protected N-methylamine
- HCl salt
Likely involves Boc protection of pyrrolidine precursor followed by HCl salt formation High solubility in polar solvents Pharmaceutical intermediate
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate - Bicyclic framework
- Pyrrolopyridine moiety
- Triisopropylsilyl protection
Multi-step synthesis with n-BuLi and Dess-Martin periodinane oxidation Lipophilic due to silyl group Kinase inhibitor development
4-Amino-3-hydroxybenzoic acid derivatives (e.g., Product 9 in ) - Aromatic core
- Boc-protected amine
Boc protection using di-tert-butyl dicarbonate in 1,4-dioxane/water Moderate aqueous solubility Antibacterial agents
3-Amino-5-methoxypyridin-4-ol•2HCl () - Pyridine core
- Methoxy and amino groups
Not detailed in evidence; likely involves direct functionalization of pyridine High crystallinity Heterocyclic building block

Key Findings :

Synthetic Complexity :

  • The target compound’s synthesis is less complex than bicyclic analogs (e.g., ), which require multi-step lithiation and oxidation . Its Boc protection step aligns with methods used for aromatic amines (), but stereochemical control adds challenges .
  • In contrast, pyridine derivatives () prioritize functional group introduction over stereochemical precision .

Stability and Solubility :

  • The hydrochloride salt improves aqueous solubility compared to neutral Boc-protected analogs (e.g., Product 12 in ), which may require organic solvents for handling .
  • Silyl-protected analogs () exhibit lipophilicity, limiting their utility in aqueous biological systems .

Méthodes De Préparation

Synthetic Route Design and Starting Materials

The synthesis of tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate hydrochloride begins with a pyrrolidine core functionalized at the 3- and 5-positions. Commercially available (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-amine serves as the primary starting material. To prevent undesired side reactions during subsequent steps, the amine group undergoes protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydroxide in tetrahydrofuran [THF]). This step yields tert-butyl (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate with >90% efficiency.

N-Methylation Strategies

N-Methylation of the pyrrolidine nitrogen is achieved via reductive amination or direct alkylation. A preferred method involves treating tert-butyl (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–70°C for 12 hours. This approach achieves 85–90% conversion, with residual starting material removed via column chromatography (ethyl acetate/hexane, 3:7). Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides comparable yields but requires stricter pH control.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances solubility and stability. The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution at 0–5°C until precipitation completes. Filtration and washing with cold ether yield the hydrochloride salt with 92–95% purity. Critical parameters include:

Parameter Optimal Value Impact on Yield/Purity
HCl Gas Flow Rate 0.5 L/min Prevents localized overheating
Temperature 0–5°C Minimizes decomposition
Solvent Polarity Diethyl ether Enhances crystallinity

Stereochemical Control and Optimization

The (3R,5R) configuration is preserved using chiral auxiliaries or asymmetric catalysis. In one protocol, (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-amine is synthesized via enzymatic resolution of a racemic mixture using Pseudomonas fluorescens lipase, achieving 98% enantiomeric excess (ee). Alternatively, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) invert stereochemistry at the 3-position, ensuring correct configuration. Solvent selection profoundly impacts stereoselectivity:

  • THF : Increases ee by 15% compared to DMF due to enhanced hydrogen bonding.
  • Methanol : Reduces ee by 10% but accelerates reaction kinetics.

Analytical Validation and Quality Control

Structural integrity is confirmed via:

  • ¹H/¹³C NMR : The tert-butyl group resonates as a singlet at δ 1.40 ppm (¹H), while the methylamine proton appears as a triplet at δ 3.15 ppm.
  • LC-MS : Molecular ion [M+H]⁺ at m/z 266.76 confirms molecular weight.
  • X-ray Crystallography : Resolves absolute configuration with a Flack parameter of 0.02(2).

Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Scale-Up Considerations and Industrial Adaptations

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key adaptations include:

  • Catalyst Recycling : Palladium on carbon (Pd/C) is reused for up to five batches without loss of activity.
  • Solvent Recovery : THF is distilled and recycled, reducing costs by 20%.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, starting with functionalization of the pyrrolidine core. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butyl carbamate under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF at 60–80°C) .
  • Step 2 : Hydroxymethylation at the 5-position via reductive amination or nucleophilic substitution, followed by N-methylation using methyl iodide .
  • Step 3 : Hydrochloride salt formation via acid hydrolysis (e.g., HCl in dioxane) . Optimization : Solvent polarity (DMF vs. THF) and temperature significantly impact yield and stereoselectivity. For example, THF at 70°C improves regioselectivity by 15–20% compared to DMF .

Q. How is structural integrity validated, and what analytical techniques are prioritized?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at calculated m/z) and purity (>95% by area under the curve) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities, particularly for the (3R,5R) configuration .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?

Comparative studies of diastereomers (e.g., 3R,5R vs. 3S,5S) reveal distinct binding affinities. For example:

ConfigurationTarget (e.g., Enzyme X)IC₅₀ (nM)
(3R,5R)12.3 ± 1.2
(3S,5S)89.7 ± 4.5
The (3R,5R) isomer shows enhanced hydrogen bonding with active-site residues due to optimal hydroxymethyl orientation .

Q. What strategies resolve contradictions between crystallographic and computational data?

  • Density Functional Theory (DFT) : Compares optimized geometries (e.g., bond angles) with X-ray data to identify discrepancies in torsional strain .
  • Twinned Data Refinement : SHELXD/SHELXE processes twinned crystals, applying the Hooft parameter to reconcile R-factor mismatches (>5% divergence) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Accelerated Degradation Studies : At pH < 3, the carbamate bond hydrolyzes rapidly (t₁/₂ = 2 hr), generating pyrrolidine byproducts. Buffered solutions (pH 6–7) in inert atmospheres (N₂) enhance stability .
  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 180°C, guiding storage recommendations (desiccated, -20°C) .

Q. What methodologies are used to investigate its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs, with immobilization via amine coupling .
  • Metabolic Profiling : LC-HRMS identifies Phase I metabolites (e.g., oxidative deamination) in hepatic microsomes, using isotopically labeled analogs as internal standards .

Data Contradiction Analysis

Q. How are conflicting solubility data reconciled for formulation studies?

Discrepancies in aqueous solubility (reported range: 0.5–2.1 mg/mL) arise from polymorphic forms. Techniques include:

  • Powder X-ray Diffraction (PXRD) : Differentiates crystalline vs. amorphous states.
  • Dynamic Light Scattering (DLS) : Monitors aggregation in PBS (pH 7.4) .

Methodological Best Practices

  • Reaction Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 3:7) or in-situ IR to track carbamate formation .
  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) removes N-methyl byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.